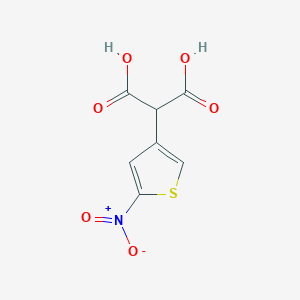
Propanedioic acid, (5-nitro-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (5-nitro-3-thienyl)-, also known as 5-nitrothiophene-2,3-dicarboxylic acid, is a chemical compound with the molecular formula C7H3NO6S. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (5-nitro-3-thienyl)- is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in inflammation and pain pathways. It may also work by binding to certain receptors in the body, which are involved in the regulation of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Propanedioic acid, (5-nitro-3-thienyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain weeds in agricultural settings. However, the biochemical and physiological effects of this compound in humans are not well understood, and further research is needed to determine its potential therapeutic uses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanedioic acid, (5-nitro-3-thienyl)- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a relatively low toxicity, which makes it safe to handle in the laboratory.
However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on propanedioic acid, (5-nitro-3-thienyl)-. One potential area of research is the development of new drug delivery systems using this compound. It has been shown to form stable complexes with certain drugs, which could be used to improve their effectiveness and reduce their toxicity.
Another potential area of research is the development of new materials using this compound. It has been shown to form stable complexes with certain metals, which could be used to create new materials with enhanced properties, such as conductivity and magnetism.
Finally, further research is needed to determine the potential therapeutic uses of this compound in humans. Its anti-inflammatory and analgesic effects in animal models suggest that it may have potential as a treatment for certain conditions, but more research is needed to determine its safety and effectiveness in humans.
Métodos De Síntesis
The synthesis of propanedioic acid, (5-nitro-3-thienyl)- can be achieved through several methods. One of the most common methods is the reaction of Propanedioic acid, (5-nitro-3-thienyl)-hene-2-carboxylic acid with malonic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound as a yellow solid, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Propanedioic acid, (5-nitro-3-thienyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.
In agriculture, propanedioic acid, (5-nitro-3-thienyl)- has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds and can be used in combination with other herbicides to increase their effectiveness.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to form stable complexes with certain metals, which can be used to create new materials with enhanced properties, such as conductivity and magnetism.
Propiedades
Número CAS |
104554-66-7 |
|---|---|
Nombre del producto |
Propanedioic acid, (5-nitro-3-thienyl)- |
Fórmula molecular |
C7H5NO6S |
Peso molecular |
231.18 g/mol |
Nombre IUPAC |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
Clave InChI |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Otros números CAS |
104554-66-7 |
Sinónimos |
5-Nitro-3-thiophemalonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



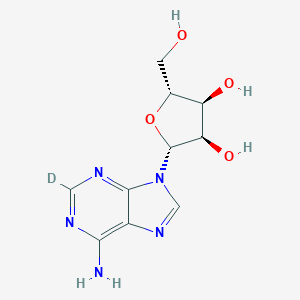
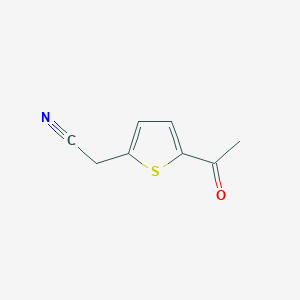

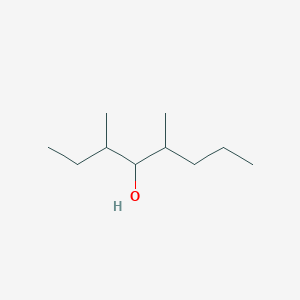
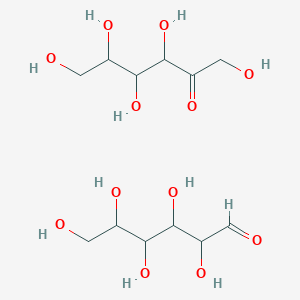
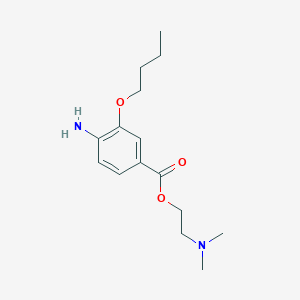

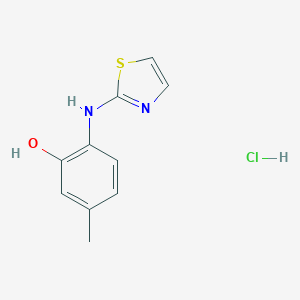
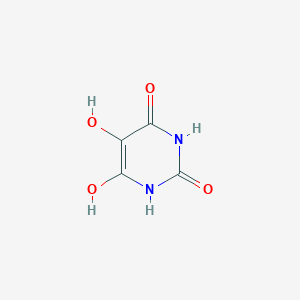
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
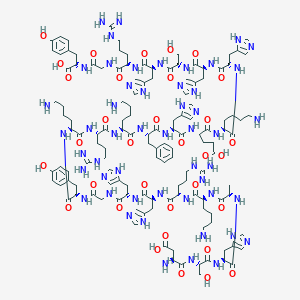
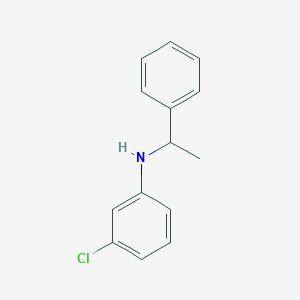
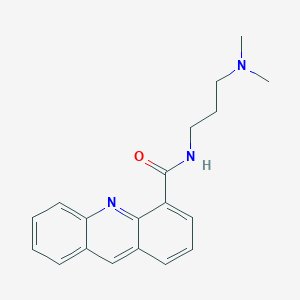
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)